molecular formula C7H3N3S B8464930 7-Cyanobenzo-1,2,3-thiadiazole

7-Cyanobenzo-1,2,3-thiadiazole

Cat. No.: B8464930
M. Wt: 161.19 g/mol
InChI Key: QFSYOEAIWXEDMZ-UHFFFAOYSA-N
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Description

7-Cyanobenzo-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C7H3N3S and its molecular weight is 161.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

1,2,3-benzothiadiazole-7-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-4-5-2-1-3-6-7(5)11-10-9-6/h1-3H

InChI Key

QFSYOEAIWXEDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-chloro-7-cyanobenzo-1,2,3-thiadiazole; 4,6-dibromo-7-cyanobenzo-1,2,3-thiadiazole: benzo-1,2,3-thiadiazole-7-carboxylic acid; benzo-1,2,3-thiadiazole-7-carboxylic acid methyl ester.
Name
4-chloro-7-cyanobenzo-1,2,3-thiadiazole
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0 (± 1) mol
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reactant
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4,6-dibromo-7-cyanobenzo-1,2,3-thiadiazole
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4.0 g (0.022 mol) of benzo-1,2,3-thiadiazol-7-ylcarboxylic acid amide are dissolved in 35 ml of tetrahydrofuran, and 3.6 ml (0.045 mol) of pyridine are added. The batch is then cooled to 3° C. and a solution of 3.9 ml (0.028 mol) of trifluoroacetic acid anhydride in 12 ml of tetrahydrofuran is added dropwise. The reaction mixture is subsequently stirred for 22 hours at room temperature and then poured onto ice/water and extracted twice with ethyl acetate. The extracts are washed with water, dried over magnesium sulfate and filtered through a layer of silica gel. Concentration by evaporation gives 3.5 g (99% of the theoretical yield) of crystalline product having a melting point of 119°-122° C.
Name
benzo-1,2,3-thiadiazol-7-ylcarboxylic acid amide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three

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